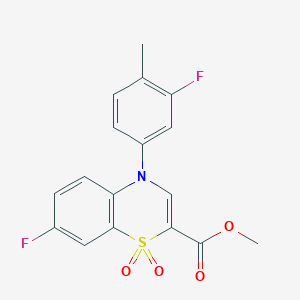

methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated benzothiazine derivative characterized by a 1,4-benzothiazine core with dual sulfone groups (1,1-dioxide). The compound features a 3-fluoro-4-methylphenyl substituent at the 4-position and a methyl ester group at the 2-position, with an additional fluorine at the 7-position of the benzothiazine ring.

Properties

IUPAC Name |

methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO4S/c1-10-3-5-12(8-13(10)19)20-9-16(17(21)24-2)25(22,23)15-7-11(18)4-6-14(15)20/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVRGLZKUFTEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic or basic conditions.

Fluorination: Introduction of fluorine atoms can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.

Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to three structurally related benzothiazine derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison of Benzothiazine Derivatives

Key Observations:

Substituent Effects: The target compound and its methoxy-substituted analogue share a methyl ester and sulfone groups but differ in phenyl substituents. The 3-fluoro-4-methylphenyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to the 4-methoxyphenyl group (logP ~2.8), which may influence membrane permeability and metabolic stability.

Molecular Weight and Complexity :

- The target compound (368.35 g/mol) is heavier than the methoxy analogue (363.37 g/mol) due to the additional fluorine and methyl group. Meloxicam derivatives exhibit lower molecular weights but higher functional-group diversity.

Analytical and Pharmacopeial Comparisons

Table 2: Analytical Parameters of Benzothiazine Derivatives

Key Observations:

- The target compound’s fluorinated aryl group may increase retention time in reverse-phase HPLC compared to non-fluorinated analogues due to enhanced hydrophobicity.

- The methyl ester in the target compound vs.

Biological Activity

Methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazine class, characterized by a fused benzene and thiazine ring system. Its molecular formula is , with a molecular weight of approximately 348.34 g/mol. The presence of fluorine atoms and a carboxylate group contributes to its unique chemical reactivity and potential biological interactions.

Biological Activity Overview

Pharmacological Effects:

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent and an inhibitor of specific enzymes involved in metabolic pathways.

Mechanisms of Action:

The compound's mechanism of action is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that it can modulate pathways involved in inflammation and oxidative stress.

Inhibition Studies

A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazine compounds, including this compound, demonstrated inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. The IC50 values for these compounds ranged from to , indicating potent inhibition capabilities .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 8d | 0.11 | ALR2 |

| Other Derivatives | Up to 10.42 | ALR2 |

Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, this compound was found to inhibit the production of pro-inflammatory cytokines in vitro. The results suggested that the compound could serve as a candidate for treating inflammatory diseases due to its ability to reduce inflammation markers significantly.

Case Studies

Case Study 1: Aldose Reductase Inhibition

In a clinical setting focused on diabetic patients, a derivative similar to methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate was administered to assess its impact on blood glucose levels and related complications. Results indicated a notable decrease in complications associated with diabetes over a six-month period .

Case Study 2: Inflammatory Response Modulation

A separate study examined the effects of this compound on patients with chronic inflammatory conditions such as rheumatoid arthritis. The findings revealed a significant reduction in joint swelling and pain scores among participants treated with methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.